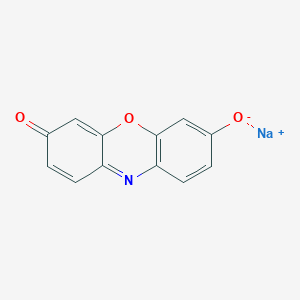

Resorufin, sel de sodium

Vue d'ensemble

Description

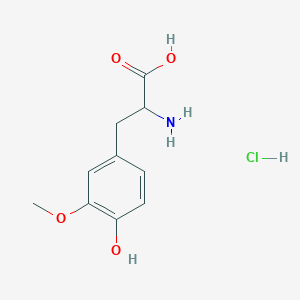

C10H10O4 . C'est un dérivé de la vanilline, le principal composant de l'extrait de gousse de vanille. L'acétylvanilline est connue pour son agréable arôme vanillé et est utilisée dans diverses applications, notamment dans les industries alimentaire et des parfums .

Applications De Recherche Scientifique

Acetylvanillin has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Resorufin sodium salt primarily targets the metabolic activity of cells . It is used to determine the cytochrome P450 (CYP) 2A5 coumarin 7-hydroxylase (COH) activity changes over a broad range of lipopolysaccharide (LPS) doses .

Mode of Action

Resorufin sodium salt operates through a redox reaction. The compound is reduced to resorufin by viable, metabolically active cells . This reduction is facilitated by NADH and NADPH as electron sources . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of metabolic activity .

Biochemical Pathways

The primary biochemical pathway affected by resorufin sodium salt is the cellular metabolic activity pathway . The compound’s reduction to resorufin is an indicator of this metabolic activity . The process can be monitored using a simple fluorometric assay .

Pharmacokinetics

The compound is known to be soluble in water , which suggests it could have good bioavailability. More research is needed to fully understand the pharmacokinetics of resorufin sodium salt.

Result of Action

The reduction of resorufin sodium salt to resorufin results in a change in fluorescence . This change can be detected and used as an indicator of cellular metabolic activity . Therefore, the primary molecular and cellular effect of the compound’s action is the indication of metabolic activity.

Action Environment

The action of resorufin sodium salt is influenced by environmental factors such as pH . The compound exhibits yellow fluorescence at pH 4.4 and weak orange fluorescence at pH 6.4 . Therefore, the efficacy and stability of resorufin sodium salt can be affected by the pH of the environment .

Analyse Biochimique

Biochemical Properties

Resorufin sodium salt plays a significant role in biochemical reactions. It is reduced by metabolically active cells, a process promoted by NADH reductase and carnitine dehydrogenase . This reduction process results in the production of the highly fluorescent resorufin . The fluorescence intensity of resorufin provides a reliable estimate of viable cell numbers .

Cellular Effects

Resorufin sodium salt has profound effects on various types of cells and cellular processes. It is used to measure viability based on the metabolic activity in mammalian cell culture and primary cells . The conversion of resazurin to resorufin in the presence of cells is used as a reporter of the metabolic activity of cells .

Molecular Mechanism

The mechanism of action of Resorufin sodium salt involves its reduction by metabolically active cells. This reduction process is promoted by NADH reductase and carnitine dehydrogenase . The irradiation of resazurin in the presence of amines leads to deoxygenation of the N-oxide group, giving resorufin . This photoreaction is highly dependent on the amine structure and is efficient only in the presence of tertiary aliphatic amines .

Temporal Effects in Laboratory Settings

Over time, the effects of Resorufin sodium salt can change in laboratory settings. Aqueous solutions of resorufin decompose with exposure to room lighting . Solutions exposed to fluorescent room lighting at 1.25 mM in methanol or in a mixture of 0.1 M HEPES buffer, pH 7.6, in 60% methanol did not change in their absorbance and fluorescence from their initial readings over a 2-hour interval .

Metabolic Pathways

Resorufin sodium salt is involved in various metabolic pathways. It is reduced by metabolically active cells, a process promoted by NADH reductase and carnitine dehydrogenase . This reduction process results in the production of the highly fluorescent resorufin .

Méthodes De Préparation

L'acétylvanilline peut être synthétisée par plusieurs méthodes :

Acétylation de la vanilline : Il s'agit de la méthode la plus courante, où la vanilline réagit avec l'anhydride acétique ou le chlorure d'acétyle en présence d'une base telle que la pyridine.

Oxydation de l'acétate d'isoeugénol : Cette méthode implique l'oxydation de l'acétate d'isoeugénol à l'aide d'acide chromique en présence d'acide sulfanilique.

Réduction électrolytique de la vanilline : La vanilline est d'abord réduite en alcool vanillique, qui est ensuite acétylé pour former de l'acétylvanilline.

Analyse Des Réactions Chimiques

L'acétylvanilline subit diverses réactions chimiques :

Oxydation : L'acétylvanilline peut être oxydée pour former des dérivés d'acide vanillique.

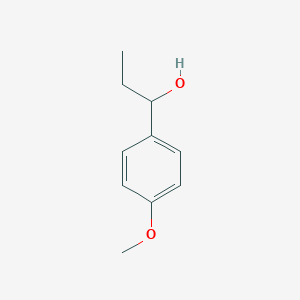

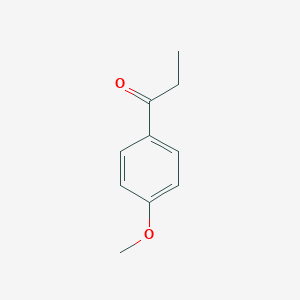

Réduction : Elle peut être réduite à l'aide de réactifs comme le borohydrure de sodium pour former de l'alcool vanillique.

Substitution : L'acétylvanilline peut subir des réactions de substitution, en particulier au niveau des groupes méthoxy et formyle.

Les réactifs et conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Acide chromique, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, agents nitrants.

Applications de la recherche scientifique

L'acétylvanilline a une large gamme d'applications dans la recherche scientifique :

Médecine : La recherche a exploré son potentiel en tant qu'agent antioxydant et antimicrobien.

Industrie : Elle est utilisée dans l'industrie des arômes et des parfums pour conférer un arôme vanillé aux produits.

Mécanisme d'action

Le mécanisme d'action de l'acétylvanilline implique son interaction avec diverses cibles moléculaires et voies :

Inhibition enzymatique : L'acétylvanilline peut inhiber certaines enzymes impliquées dans le métabolisme des composés aromatiques.

Activité antioxydante : Elle agit comme un antioxydant en éliminant les radicaux libres et en réduisant le stress oxydatif.

Activité antimicrobienne : L'acétylvanilline perturbe les membranes cellulaires microbiennes, conduisant à la mort cellulaire.

Comparaison Avec Des Composés Similaires

L'acétylvanilline est similaire à d'autres dérivés de la vanilline, mais elle possède des propriétés uniques :

Vanilline : Le composé parent, la vanilline, a une structure similaire mais n'a pas de groupe acétyle.

Éthylvanilline : L'éthylvanilline possède un groupe éthoxy au lieu d'un groupe méthoxy, ce qui la rend plus puissante en saveur que la vanilline.

Acide vanillique : L'acide vanillique est une forme oxydée de la vanilline et a des applications différentes, en particulier dans les produits pharmaceutiques.

L'acétylvanilline se distingue par sa combinaison unique de propriétés aromatiques et de réactivité chimique, ce qui la rend précieuse dans la recherche et les applications industrielles .

Propriétés

Numéro CAS |

34994-50-8 |

|---|---|

Formule moléculaire |

C12H7NNaO3 |

Poids moléculaire |

236.18 g/mol |

Nom IUPAC |

sodium;7-oxophenoxazin-3-olate |

InChI |

InChI=1S/C12H7NO3.Na/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H; |

Clé InChI |

VYVDFIMNWPNPTO-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |

SMILES isomérique |

C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[Na+] |

SMILES canonique |

C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2.[Na] |

| 34994-50-8 | |

Pictogrammes |

Irritant |

Synonymes |

7-Hydroxy-3H-phenoxazin-3-one Sodium Salt; Sodium Resorufin; |

Origine du produit |

United States |

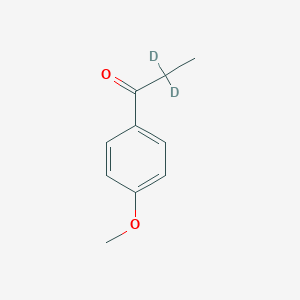

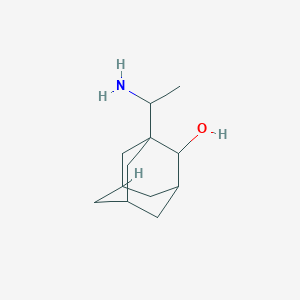

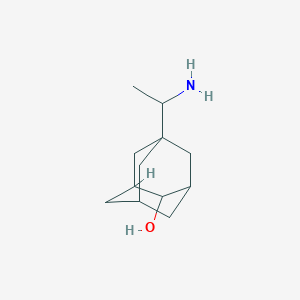

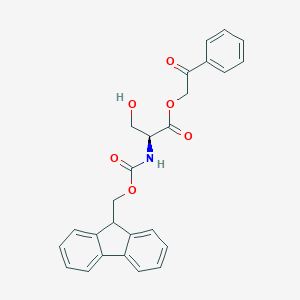

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Resorufin sodium salt being explored for pH sensing?

A1: Resorufin sodium salt exhibits a pH-dependent change in its fluorescence lifetime, making it a promising candidate for accurate, non-contact pH sensing [, ]. Unlike intensity-based methods, fluorescence lifetime measurements are less susceptible to variations in excitation source intensity, scattering effects, and photobleaching, enhancing their reliability [, ].

Q2: How does the fluorescence lifetime of Resorufin sodium salt change with pH?

A2: Research shows that the intensity-averaged fluorescence lifetime (τ) of Resorufin sodium salt in a 0.1M phosphate buffer solution increases by more than 3 nanoseconds across a pH range of 2 to 10 [, ]. The most significant change in signal, approximately 90%, occurs between pH 4 and 8 [, ].

Q3: Has Resorufin sodium salt been incorporated into any materials for pH sensing applications?

A3: Yes, researchers have successfully incorporated Resorufin sodium salt into sol-gels, which are porous materials suitable for sensor development [, ]. The incorporation was achieved using both acid and base hydrolysis of tetra-methoxysilane (TMOS) [, ]. While the dye retains its pH sensitivity within the sol-gel matrix, challenges such as dye leaching at higher pH and sol-gel cracking need to be addressed for practical applications [, ].

Q4: Beyond pH sensing, what other applications has Resorufin sodium salt been investigated for?

A4: Resorufin sodium salt's ability to fluoresce makes it valuable in materials science. Researchers have successfully embedded it within the channels of chiral metal-organic frameworks (MOFs) []. These "colored" crystals exhibit polarized emission due to the alignment of the dye molecules within the MOF structure []. This controlled incorporation of Resorufin sodium salt within MOFs opens possibilities for applications in areas like nonlinear optics and polarized light-emitting devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-2-Methyl-2,3-epoxy-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29490.png)

![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)